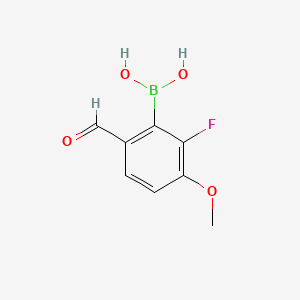
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, a formyl group, and a methoxy group attached to a fluorinated benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to introduce the boronic acid group . The reaction conditions often include the use of palladium catalysts and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Halogenation or alkylation at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide under basic conditions.
Major Products:
Oxidation: (2-Fluoro-6-carboxy-3-methoxyphenyl)boronic acid.
Reduction: (2-Fluoro-6-hydroxymethyl-3-methoxyphenyl)boronic acid.
Substitution: Various halogenated or alkylated derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. This process involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, facilitated by a palladium catalyst. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the halide to form the desired product .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-6-methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Comparison: (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid is unique due to the presence of both a formyl group and a methoxy group on a fluorinated benzene ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in Suzuki-Miyaura coupling reactions .
Propriétés
Formule moléculaire |
C8H8BFO4 |
|---|---|
Poids moléculaire |
197.96 g/mol |
Nom IUPAC |
(2-fluoro-6-formyl-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c1-14-6-3-2-5(4-11)7(8(6)10)9(12)13/h2-4,12-13H,1H3 |
Clé InChI |
IYBQXWSTGBTERC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1F)OC)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


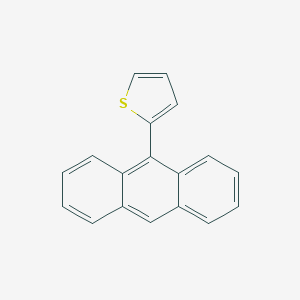
![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
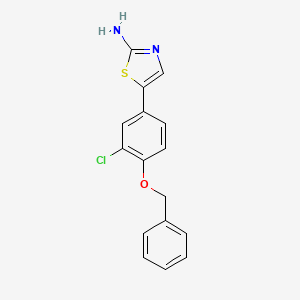
![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)
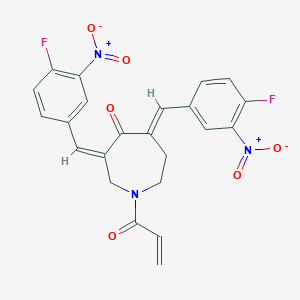

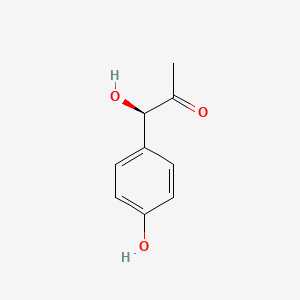
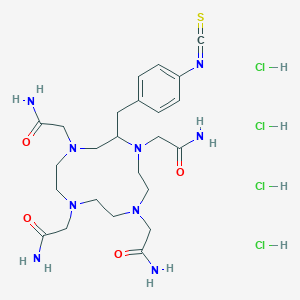
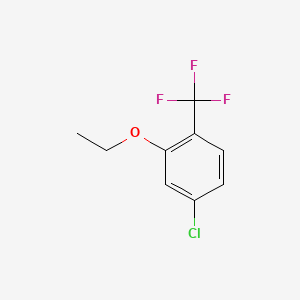
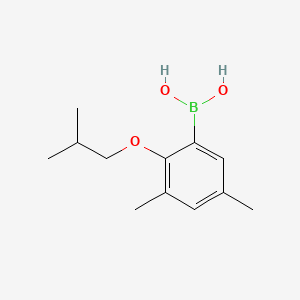

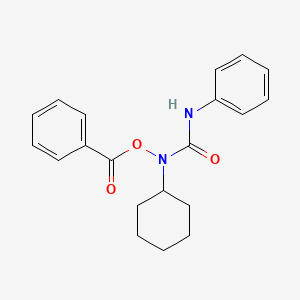
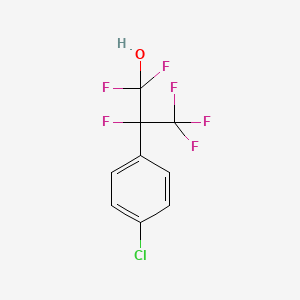
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)
